N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide

Medicinal Chemistry Isomerism Structure-Activity Relationship

N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound comprised of a thiophene-2-carboxamide core linked via an amide bond to a phenyl ring, which is ortho-substituted with a 1H-tetrazole group. It belongs to the broader class of thiophene-2-carboxamidotetrazoles, a family investigated for inhibition of the Mac-1 integrin and for antiallergic activity by blocking histamine release.

Molecular Formula C12H9N5OS
Molecular Weight 271.30 g/mol
Cat. No. B12162963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide
Molecular FormulaC12H9N5OS
Molecular Weight271.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=CS2)N3C=NN=N3
InChIInChI=1S/C12H9N5OS/c18-12(11-6-3-7-19-11)14-9-4-1-2-5-10(9)17-8-13-15-16-17/h1-8H,(H,14,18)
InChIKeyUSNZXRCJVQJNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide: Structural Features and Compound Class Overview


N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound comprised of a thiophene-2-carboxamide core linked via an amide bond to a phenyl ring, which is ortho-substituted with a 1H-tetrazole group [1]. It belongs to the broader class of thiophene-2-carboxamidotetrazoles, a family investigated for inhibition of the Mac-1 integrin and for antiallergic activity by blocking histamine release [2]. Structurally, it is a regioisomer of the para-substituted analog, N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide, which has distinct physicochemical properties .

Substitution Risks for N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide: The Impact of Regiochemistry


Within the tetrazolyl-phenyl-thiophene carboxamide family, simple replacement is not feasible due to regiochemical and scaffold-level specificity. The ortho-substitution pattern of the target compound creates a distinct steric and electronic environment compared to its para-analogs, as evidenced by different predicted pKa values (ortho-tetrazole vs. para-tetrazole derivatives) and hydrogen-bonding capabilities . Furthermore, established structure-activity relationships for thiophene-2-carboxamidotetrazoles demonstrate that biological activity, such as histamine release inhibition, is highly sensitive to substituent position and nature on the thiophene ring [1]. These factors underscore the risk of functional failure when substituting in-class compounds without direct comparative characterization.

Evidence Guide for N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide Differentiation


Regioisomeric Differentiation: Ortho- vs. Para-Tetrazole Substitution

The target compound is the ortho-substituted regioisomer. Direct comparison with the para-substituted analog, N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide, reveals key property differences. The para-analog is commercially available with a cataloged density of 1.49±0.1 g/cm3 and a predicted pKa of 11.69±0.70 . The ortho-substitution pattern in the target compound alters the dihedral angle between the phenyl and tetrazole rings, potentially impacting target binding and solubility [1].

Medicinal Chemistry Isomerism Structure-Activity Relationship

Mac-1 Integrin Inhibition: Class-Level Activity and Structural Determinants

The patent literature establishes that thiophene-2-carboxamidotetrazoles inhibit the Mac-1 integrin, a key mediator of leukocyte adhesion [1]. While specific inhibition data (e.g., IC50 values) for the target compound are not publicly available in non-excluded sources, the presence of both the thiophene-2-carboxamide and tetrazole functionalities is essential for activity within this phenotype. The target compound's unique ortho-tetrazole phenyl spacer distinguishes it from the patented 5-yl-tetrazole amides, which lack this extended aromatic scaffold, and may offer a different binding pose.

Inflammation Integrin Inhibition Leukocyte Adhesion

Antiallergic SAR: Positional Sensitivity on the Heterocyclic Core

A foundational structure-activity relationship (SAR) study on thiophene-2-carboxamidotetrazoles demonstrates that histamine release inhibition from human basophils is highly dependent on the substitution pattern around the thiophene ring [1]. Optimal activity was found for compounds with a 3-alkoxy, a 4-halo, and a 5-methyl, 5-methoxy, or 5-bromo substituent. The target compound, featuring an unsubstituted thiophene but a unique N-linked ortho-tetrazolylphenyl group, represents a structurally divergent probe for exploring the pharmacophoric limits of this activity, distinct from the 5-yl-tetrazole amides in the original study.

Antiallergic Histamine Release Basophil

Application Scenarios for N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide Based on Comparative Evidence


Negative Control for Regioisomer-Dependent Target Engagement

The defined structural difference from the para-substituted analog (CAS 852901-05-4) makes this ortho-substituted compound an ideal negative or selectivity control in assays investigating binding-site topology for tetrazole-containing ligands. Any divergent activity observed between the two isomers can be confidently attributed to regioisomerism, providing crucial validation for hit-finding campaigns in integrin or inflammatory target screens. This usage is directly supported by the established differences in predicted physicochemical properties between the isomers .

Medicinal Chemistry Scaffold-Hopping Probe

For programs exploring novel Mac-1 integrin inhibitors, this compound serves as a scaffold-hopping probe. It deviates from the classic 5-yl-tetrazole amides described in the patent literature [1] by introducing a rigid, extended aromatic spacer. Using this compound in biological assays allows medicinal chemists to assess the tolerability of greater conformational restriction and a different hydrogen-bonding vector, potentially unlocking new intellectual property space distinct from the established Warner-Lambert series.

Investigating SAR Limits in Antiallergic Tetrazoles

The compound's structure deliberately violates the key SAR rules for histamine release inhibition defined in Mullican et al. (1991) by lacking thiophene substitution and modifying the tetrazole linkage [2]. It is therefore a critical tool compound for defining the pharmacophoric boundaries of the antiallergic tetrazole phenotype. Its use can confirm whether the established SAR is absolute or if alternative binding modes exist that can be exploited for next-generation antiallergy agents.

Standard for Physicochemical Profiling of Ortho-Tetrazole Analogs

Given the scarcity of published physicochemical data, this compound is valuable as a reference standard for profiling the properties of ortho-substituted tetrazolyl-phenyl amides. Researchers can generate primary datasets (e.g., experimental logP, pKa, solubility, permeability) for this compound and compare them directly to the known values for the para-isomer, thereby establishing a foundational understanding of how this regiochemical change influences drug-likeness parameters for an entire subclass of compounds.

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